![molecular formula C14H15BrN2OS2 B3897076 5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897076.png)
5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BMD-1, is a thiazolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.
Wirkmechanismus
The mechanism of action of 5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of certain enzymes and pathways in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been found to increase the expression of certain genes that play a role in cell differentiation and growth.
Vorteile Und Einschränkungen Für Laborexperimente
5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been found to be stable under various conditions, making it suitable for use in various experiments. However, this compound also has some limitations. It is relatively expensive compared to other compounds, and its use may be restricted due to patent issues.
Zukünftige Richtungen
There are several future directions for the study of 5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anticancer agent. Studies have shown that this compound has the potential to inhibit the growth of various cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to investigate its potential as an antiviral agent. This compound has shown promising results in inhibiting the replication of several viruses, and further research could lead to the development of new antiviral drugs. Additionally, further research could investigate the potential of this compound in treating other diseases, such as autoimmune diseases and neurological disorders.
Wissenschaftliche Forschungsanwendungen
5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results in various scientific research studies, including its anticancer, antiviral, and anti-inflammatory properties. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown antiviral activity against several viruses, including HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS2/c1-4-17-13(18)12(20-14(17)19)8-9-5-6-11(16(2)3)10(15)7-9/h5-8H,4H2,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJYHOFSDJMWCU-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-methyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3896993.png)

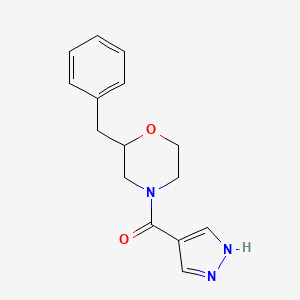
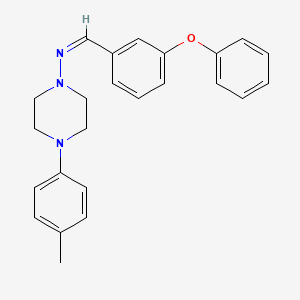
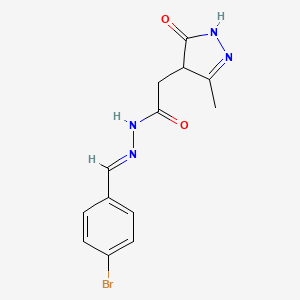
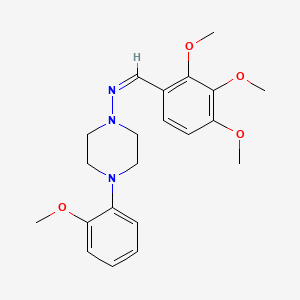
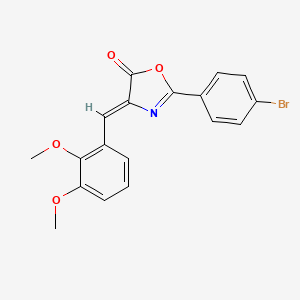
![ethyl N-{[3-(3-chlorobenzoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3897046.png)
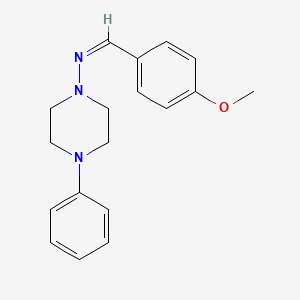
![1-{3-[(3-tert-butyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B3897059.png)
![N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897067.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3897068.png)
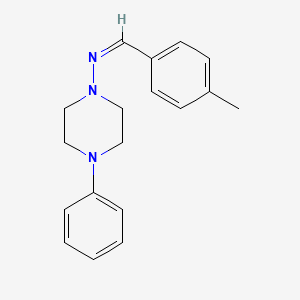
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897085.png)